

# Additive Antimicrobial Effects of SQ-109 in Combination with Streptomycin Against *Mycobacterium tuberculosis*

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## Compound of Interest

Compound Name: *Sq-109*

Cat. No.: *B1681080*

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A Comparative Guide for Researchers

## Introduction

The emergence of multidrug-resistant *Mycobacterium tuberculosis* (MDR-TB) necessitates the development of novel therapeutic strategies, including the exploration of new drug combinations. **SQ-109**, a 1,2-diamine derivative, is a promising anti-tubercular agent that targets MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. This guide provides a comprehensive overview of the in vitro interaction between **SQ-109** and the first-line aminoglycoside antibiotic, streptomycin. Experimental data from key studies are presented to objectively compare the efficacy of this combination and provide researchers with detailed methodologies.

## In Vitro Interaction: An Additive Relationship

Studies have consistently demonstrated an additive interaction between **SQ-109** and streptomycin against *Mycobacterium tuberculosis*. This is in contrast to the synergistic effects observed when **SQ-109** is combined with other first-line anti-tubercular drugs such as isoniazid and rifampicin. An additive effect implies that the combined inhibitory action of the two drugs is equal to the sum of their individual effects.

## Quantitative Analysis of Drug Interactions

The interaction between **SQ-109** and streptomycin has been primarily evaluated using the checkerboard titration method with the BACTEC 460 system. The nature of the interaction is determined by calculating a synergy quotient or a Fractional Inhibitory Concentration Index (FICI).

While the definitive study by Chen et al. (2006) concluded an additive effect based on synergy quotients, the specific raw data from these experiments are not publicly available in the publication. The interpretation of the interaction is based on the following criteria:

Interaction Type	Synergy Quotient (x/y)	Fractional Inhibitory Concentration Index (FICI)
Synergy	< 0.5	≤ 0.5
Additive	0.5 - 0.75	> 0.5 to ≤ 1.0
No Effect	> 0.75 to < 2.0	> 1.0 to < 4.0
Antagonism	≥ 2.0	≥ 4.0

Table 1: Interpretation of drug interaction based on synergy quotient and FICI values.

## Experimental Protocols

### Checkerboard Titration Assay using the BACTEC 460 System

This method is a standard in vitro technique to assess the interaction between two antimicrobial agents.

Objective: To determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between **SQ-109** and streptomycin against *M. tuberculosis*.

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

- **SQ-109** (stock solution of known concentration)
- Streptomycin (stock solution of known concentration)
- BACTEC 12B vials
- BACTEC 460 TB System
- 96-well microtiter plates

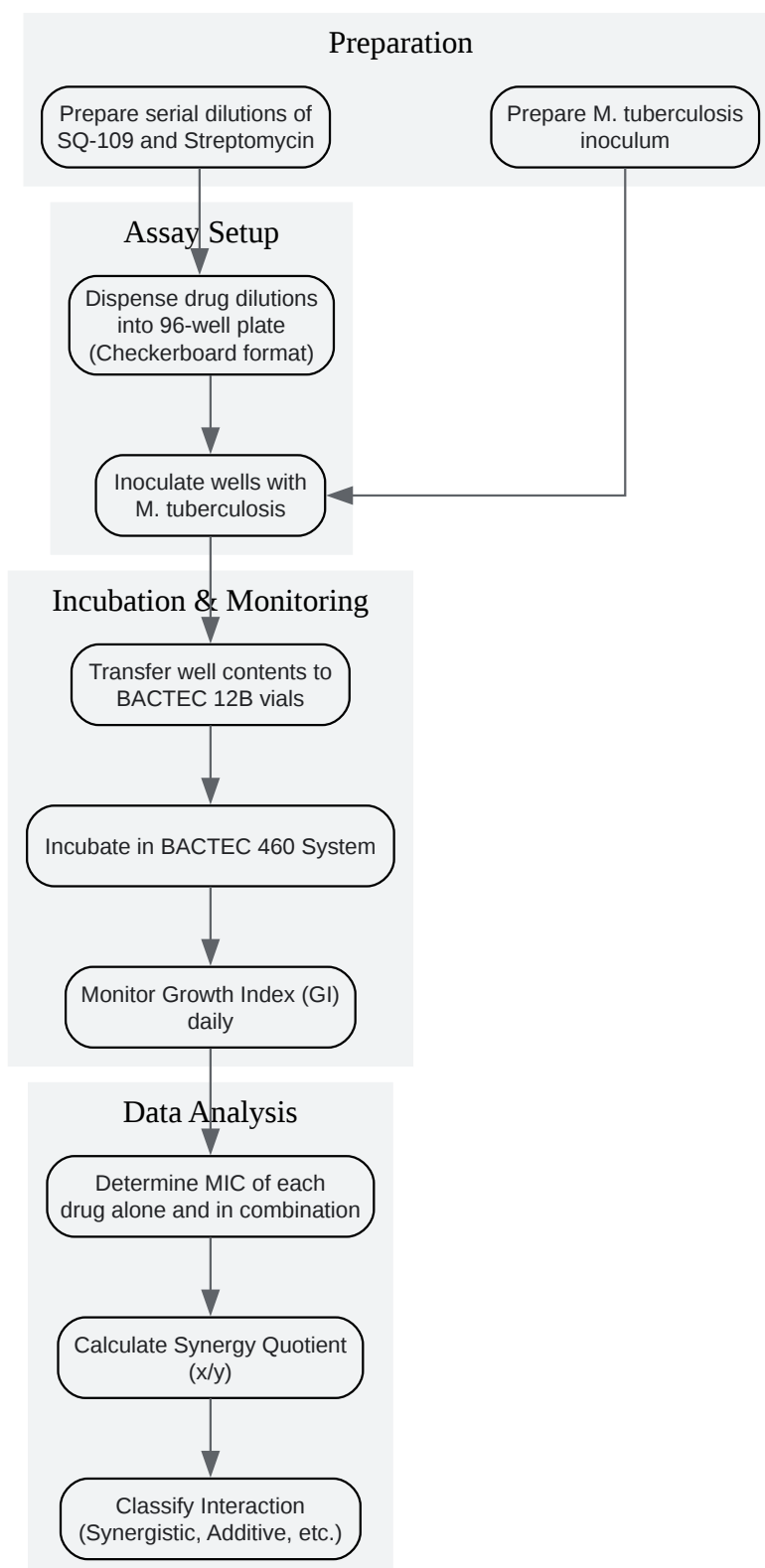
#### Methodology:

- **Preparation of Drug Dilutions:** Serial twofold dilutions of **SQ-109** and streptomycin are prepared in Middlebrook 7H9 broth.
- **Checkerboard Setup:** In a 96-well plate, the dilutions of **SQ-109** are added to the wells in the vertical orientation (rows), while the dilutions of streptomycin are added in the horizontal orientation (columns). This creates a matrix of wells containing various combinations of the two drugs.
- **Inoculum Preparation:** A suspension of *M. tuberculosis* H37Rv is prepared and adjusted to a McFarland standard of 1.0, which is then further diluted to achieve a final concentration of approximately  $10^5$  colony-forming units (CFU)/mL.
- **Inoculation:** Each well of the checkerboard plate is inoculated with the bacterial suspension.
- **Transfer to BACTEC Vials:** The contents of each well are transferred to a corresponding BACTEC 12B vial.
- **Incubation and Monitoring:** The BACTEC vials are incubated in the BACTEC 460 instrument. The growth of mycobacteria is monitored daily by measuring the production of  $^{14}\text{CO}_2$ , which is expressed as a Growth Index (GI).
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits 99% of the bacterial growth compared to the drug-free control.

- Calculation of Synergy Quotient: The synergy quotient ( $x/y$ ) is calculated, where 'x' is the growth index obtained with the drug combination and 'y' is the growth index with the more effective of the two drugs when tested alone at the same concentration. An  $x/y$  value between 0.5 and 0.75 indicates an additive effect.

## Visualizing the Experimental Workflow and Interaction

### Experimental Workflow for Checkerboard Assay

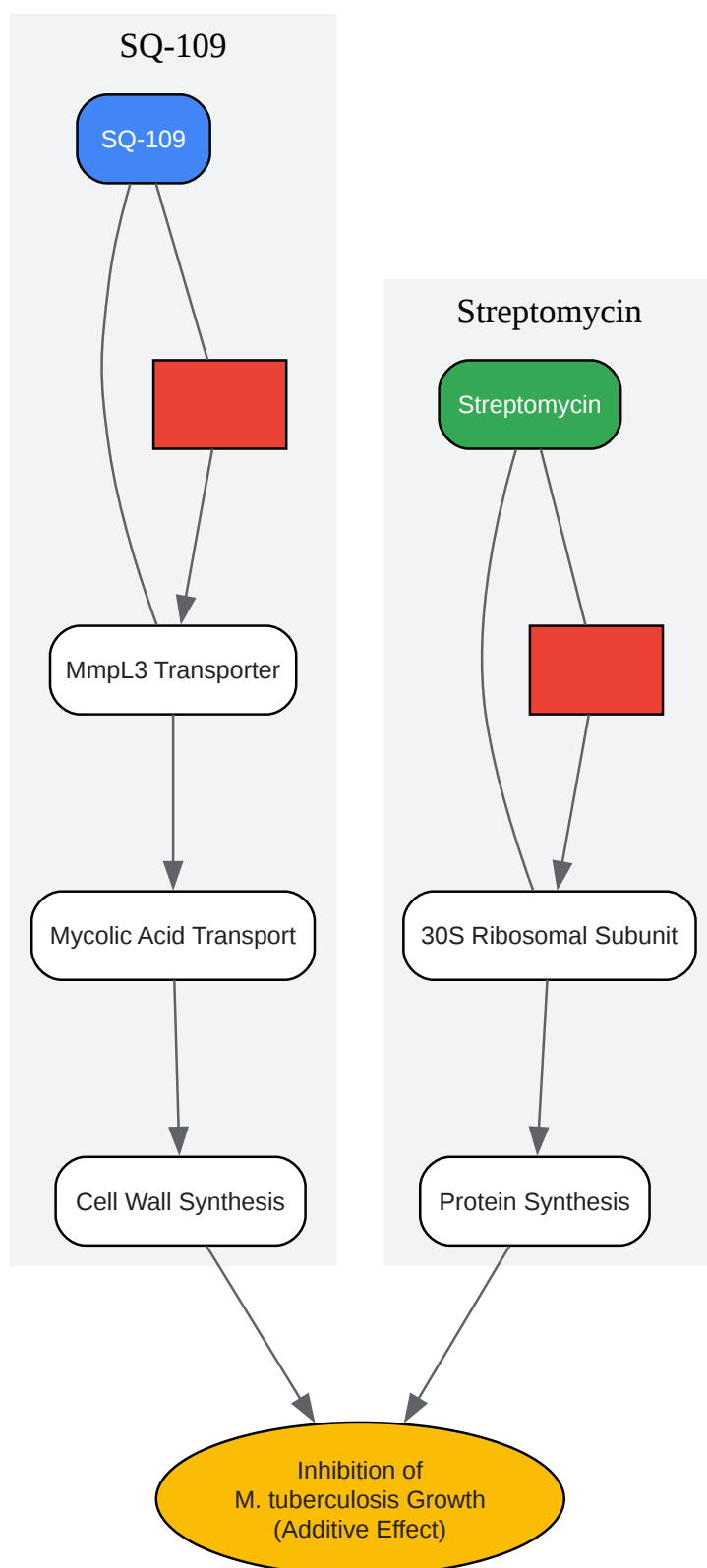


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Caption: Workflow of the checkerboard assay using the BACTEC 460 system.

## Proposed Mechanism of Additive Interaction

The additive interaction between **SQ-109** and streptomycin likely results from their independent mechanisms of action targeting different essential pathways in *M. tuberculosis*.



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Caption: Independent mechanisms of action leading to an additive effect.

## Conclusion

The in vitro evidence indicates an additive interaction between **SQ-109** and streptomycin against *Mycobacterium tuberculosis*. This suggests that a combination of these two drugs would likely result in an antibacterial effect that is the sum of their individual activities. While no synergistic enhancement is observed, the absence of antagonism is a positive finding. Further in vivo studies would be necessary to validate the clinical relevance of this additive relationship in a therapeutic setting. Researchers investigating novel combination therapies for tuberculosis may consider this additive interaction when designing new treatment regimens.

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